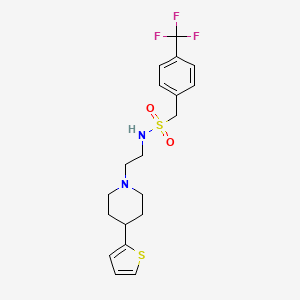

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23F3N2O2S2 and its molecular weight is 432.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular and Supramolecular Structures

Research on derivatives of sulfonamide, like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, has contributed to understanding molecular and supramolecular structures. These compounds, including ones with benzene- and toluenesulfonamide, exhibit varied N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing their molecular conformation. Such structures are pivotal in hydrogen bonding, layer formation, and π-π stacking interactions, essential in materials science and crystallography (Jacobs, Chan, & O'Connor, 2013).

Sulfomethylation in Macrocyclic Chelates

Sulfomethylation of polyazamacrocycles with formaldehyde bisulfite presents a novel route to synthesizing mixed-side-chain macrocyclic chelates. This method, applicable to various piperazine and polyazamacrocycles, allows for controlled introduction of methanesulfonate groups, leading to potential applications in chelation therapy and radiopharmaceuticals (van Westrenen & Sherry, 1992).

Proton-donating Ability and Supramolecular Assembly

The study of trifluoro-N-(2-phenylacetyl)methanesulfonamide provided insights into its proton-donating ability and its role in forming dimers through hydrogen bonding. This understanding is crucial for designing more efficient hydrogen bond donors in supramolecular chemistry and catalysis (Oznobikhina et al., 2009).

Transfer Hydrogenation Catalysis

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been investigated for their role in transfer hydrogenation catalysis, highlighting the utility of sulfonamide compounds in synthetic organic chemistry. Such catalytic processes are vital for developing more sustainable and efficient methods for chemical synthesis (Ruff et al., 2016).

Sulfonamides in Cyclisation Reactions

Sulfonamides have been explored as terminators in cationic cyclisation reactions, showcasing their utility in synthesizing polycyclic systems. This application is significant in medicinal chemistry for developing new therapeutic agents (Haskins & Knight, 2002).

Eigenschaften

IUPAC Name |

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N2O2S2/c20-19(21,22)17-5-3-15(4-6-17)14-28(25,26)23-9-12-24-10-7-16(8-11-24)18-2-1-13-27-18/h1-6,13,16,23H,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARJYMOTBBZJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2453429.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)

![N-(2-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2453434.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)

![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)

![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453445.png)

![2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2453446.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2453449.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2453450.png)